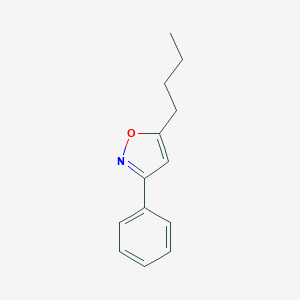
5-Butyl-3-phenyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-phenyl-1,2-oxazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPO is a derivative of oxazole, a five-membered aromatic heterocycle that contains one oxygen and one nitrogen atom. The compound is known for its unique structural features and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole is not well understood, but it is believed to involve the interaction of the compound with specific cellular targets. 5-Butyl-3-phenyl-1,2-oxazole has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Butyl-3-phenyl-1,2-oxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Butyl-3-phenyl-1,2-oxazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using standard organic chemistry techniques, and it exhibits a wide range of biological and pharmacological activities. However, 5-Butyl-3-phenyl-1,2-oxazole also has several limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with in certain experimental settings. Additionally, 5-Butyl-3-phenyl-1,2-oxazole has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 5-Butyl-3-phenyl-1,2-oxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and scalable. Another area of interest is the investigation of 5-Butyl-3-phenyl-1,2-oxazole's potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to better understand the mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole and its potential applications in treating inflammatory and cancerous diseases. Finally, more studies are needed to investigate the pharmacokinetic properties of 5-Butyl-3-phenyl-1,2-oxazole and its potential for use in drug development.
Métodos De Síntesis
5-Butyl-3-phenyl-1,2-oxazole can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a thiocarbonyl compound, and a primary amine. The Knorr reaction involves the cyclization of a β-ketoamide with a primary amine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
5-Butyl-3-phenyl-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. 5-Butyl-3-phenyl-1,2-oxazole has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propiedades
Número CAS |
1017-10-3 |
|---|---|
Nombre del producto |
5-Butyl-3-phenyl-1,2-oxazole |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
5-butyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
GRPJGWORVDJSRE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
SMILES canónico |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Sinónimos |
5-Butyl-3-phenylisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



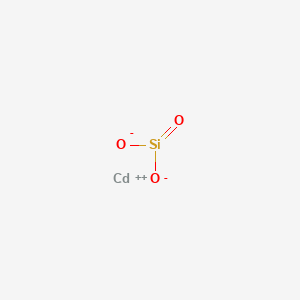
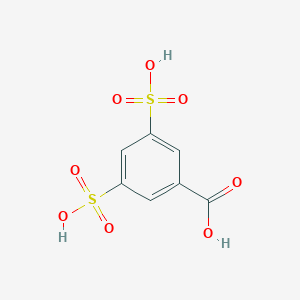
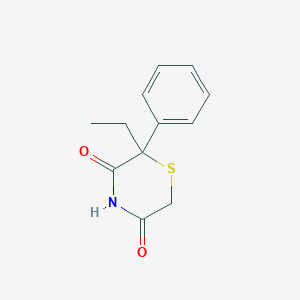
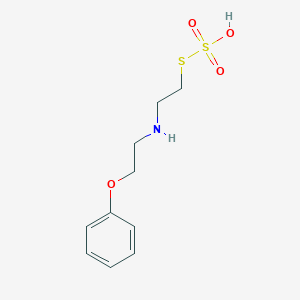
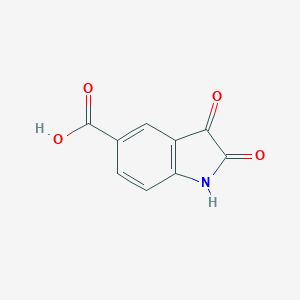
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
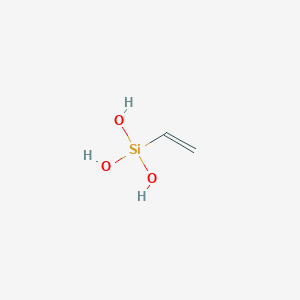
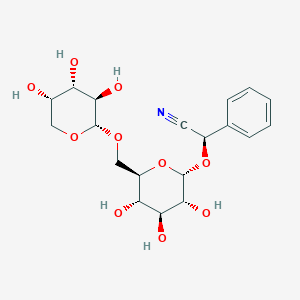
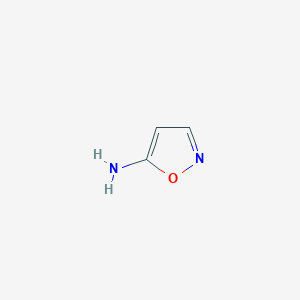
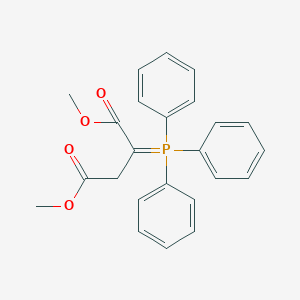
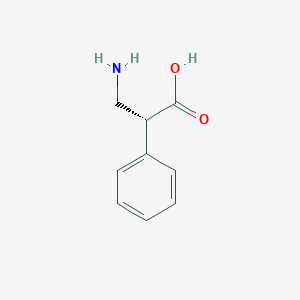
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)

